molecular formula C16H14BrN3O3S B2625289 (5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1351587-01-3

(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2625289
CAS No.: 1351587-01-3
M. Wt: 408.27
InChI Key: JPVYZXSTJHZINT-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H14BrN3O3S and its molecular weight is 408.27. The purity is usually 95%.
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Biological Activity

The compound (5-Bromofuran-2-yl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that incorporates multiple heterocyclic structures, including a furan ring and a piperidine moiety. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure can be analyzed through various spectroscopic techniques. The presence of bromine, nitrogen, and sulfur atoms indicates potential reactivity and interaction with biological targets.

Component Description
Furan RingKnown for diverse biological activities.
Piperidine MoietyAssociated with anesthetic and antitumor properties.
Thiadiazole GroupExhibits antimicrobial and anticancer properties.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : The thiadiazole and piperidine derivatives are often evaluated for their ability to inhibit bacterial growth. For example, studies have shown that piperidine derivatives can possess significant antibacterial properties against various strains .
  • Anticancer Potential : Compounds containing furan and thiadiazole rings have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Anticancer Activity

A study investigated the anticancer properties of various thiadiazole derivatives, revealing that modifications on the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of bromine in the structure was noted to improve activity substantially .

Antimicrobial Efficacy

Research on similar piperidine-based compounds showed promising results against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for enhancing the antimicrobial efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Receptor Interaction : The diverse functional groups may allow for binding to various biological receptors, influencing signaling pathways critical for cell survival and proliferation.

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the furan derivative through cyclization reactions.
  • Introduction of the thiadiazole ring via condensation reactions.
  • Final coupling with piperidine derivatives to yield the target compound.

Each step requires optimization of reaction conditions to ensure high yields and purity.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c17-13-4-3-12(23-13)16(21)20-7-5-10(6-8-20)14-18-19-15(24-14)11-2-1-9-22-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVYZXSTJHZINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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